molecular formula C9H9NO B8725103 2-(4-Hydroxy-3-methylphenyl)acetonitrile

2-(4-Hydroxy-3-methylphenyl)acetonitrile

Cat. No.: B8725103
M. Wt: 147.17 g/mol
InChI Key: PKVGVGHNOSEAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4H2,1H3

InChI Key

PKVGVGHNOSEAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most efficient method involves reacting N-(lower alkyl)-4-hydroxy-3-methylbenzylamine with hydrogen cyanide (HCN) in a polar aprotic solvent at elevated temperatures (110–140°C). The mechanism proceeds via nucleophilic substitution, where the amine group is displaced by cyanide, forming the nitrile (Fig. 1):

N-(methyl)-4-hydroxy-3-methylbenzylamine + HCN → this compound + methylamine

This single-step reaction achieves yields of 87–94% without requiring hydroxyl group protection, a significant advancement over multi-step classical methods.

Optimized Reaction Conditions

Key parameters from patent US3983151A were adapted for the methyl-substituted analog (Table 1):

ParameterOptimal ValueImpact on Yield/Purity
Temperature110–140°CHigher temperatures (>140°C) risk decomposition; <110°C slows kinetics.
SolventDimethyl sulfoxide (DMSO)Enhances HCN solubility and stabilizes intermediates.
HCN Equivalents1.0–1.5 mol/mol amineExcess HCN reduces side products.
Reaction Time2 hoursProlonged durations (>3 hours) degrade product.

Example Procedure :

  • Suspend 160.8 g of N-methyl-4-hydroxy-3-methylbenzylamine and 54 g of NaCN in 1 L DMSO.

  • Heat to 125°C, then add 100 mL glacial acetic acid in 200 mL H₂O.

  • Stir under N₂ for 2 hours, distill solvent, and extract with chloroform.

  • Crystallize to obtain 143 g (94% yield) of pure product.

Alternative Methods and Comparative Analysis

In Situ HCN Generation

To mitigate handling risks of anhydrous HCN, the cyanide source can be generated in situ using sodium cyanide and acetic acid. This approach achieved 87% yield in DMSO at 125°C. However, acidic conditions require precise pH control to prevent nitrile hydrolysis.

Solvent Screening

While DMSO is optimal, other polar aprotic solvents (e.g., N-methylpyrrolidone, hexamethylphosphoric triamide) were tested but resulted in lower yields (75–82%) due to poorer HCN solubility. Protic solvents like water or ethanol led to <50% yields, attributed to competitive hydrolysis.

Substrate Scope and Limitations

The reaction tolerates N-ethyl , N-propyl , and bulkier alkylamines, but N-methyl derivatives provide the highest yields (Table 2). Electron-donating groups (e.g., methyl) slightly enhance reactivity compared to methoxy analogs, though steric hindrance from larger substituents (e.g., isopropyl) reduces efficiency.

Challenges in Traditional Cyanide Substitution Routes

Classical methods involving benzyl halides and metal cyanides (e.g., KCN, CuCN) require phenolic hydroxyl protection (e.g., acetylation), adding steps and reducing overall yields. For example, Schutz’s 1949 synthesis of homovanillic acid via protected nitriles achieved only 60% yield over four steps. Modern benzylamine routes eliminate protection/deprotection, streamlining production.

Industrial-Scale Considerations

Purification and Quality Control

The product crystallizes directly from chloroform with >99% purity, avoiding costly distillation. HPLC analysis confirms residual solvent levels <0.1%, meeting pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid or 4-hydroxy-3-methylbenzophenone.

    Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxy-3-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic or electrophilic interactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

2-(2,4-Dichlorophenyl)acetonitrile
  • Substituents : Two chlorine atoms at positions 2 and 3.
  • Synthesis: Condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide (90% yield; mp 123–125°C) .
  • Key Differences :
    • Chlorine atoms increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the hydroxyl and methyl groups in the target compound.
    • Higher molecular weight (227.06 g/mol) due to chlorine substitution .
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
  • Substituents: Dimethylamino (-N(CH₃)₂) and nitro (-NO₂) groups.
  • Key Differences :
    • Nitro groups strongly withdraw electrons, reducing HOMO-LUMO energy gaps and increasing redox activity.
    • Theoretical studies highlight dipole moment variations (e.g., 5.23 Debye) due to charge transfer between substituents .
2-(4-Methoxy-3-methylphenyl)acetonitrile
  • Substituents : Methoxy (-OCH₃) instead of hydroxyl (-OH).
  • Key Differences :
    • Methoxy groups donate electrons via resonance, increasing electron density on the aromatic ring compared to the hydroxyl group, which can act as an electron-withdrawing group in deprotonated form.
    • Molecular weight: 177.20 g/mol (vs. 163.17 g/mol for the target compound) .

Electronic Structure and Computational Insights

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile Derivatives
  • DFT Studies: Non-planar molecular geometry due to steric hindrance from methyl and chromenyl groups. HOMO-LUMO gaps range from 4.2–4.8 eV, with orbital localization on chromene rings rather than the acetonitrile moiety .
4-Hydroxybenzyl Acetonitrile
  • Substituents : Hydroxyl (-OH) and benzyl (-CH₂C₆H₅) groups.
  • Key Differences :
    • Isolation as a natural product (e.g., from Clerodendrum chinense) suggests bioactivity differences compared to synthetic derivatives .

Q & A

Q. Key Factors Affecting Yield :

ConditionImpact
Catalyst (e.g., AlCl₃ vs. ZnCl₂)AlCl₃ increases electrophilicity but may cause over-substitution
Solvent PolarityPolar aprotic solvents (e.g., DMF) improve intermediate stability
TemperatureElevated temperatures (80–100°C) accelerate reaction but risk decomposition

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.25 ppm (methyl group) and δ 6.7–7.2 ppm (aromatic protons) confirm substitution patterns .
    • ¹³C NMR : A nitrile carbon signal near δ 120 ppm is diagnostic .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases; UV detection at 254 nm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 176.1 (calculated for C₁₀H₁₁NO) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies often arise from:

  • Variability in Purity : Impurities from incomplete synthesis (e.g., residual AlCl₃) may skew bioassays. Validate purity via HPLC and elemental analysis .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) alter bioavailability. Standardize protocols using guidelines from and .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450, reconciling in vitro/in vivo disparities .

Advanced: What strategies optimize regioselectivity in derivatizing this compound?

Answer:

  • Protecting Groups : Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBDMS) to direct nitrile reactivity toward alkylation .
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the methyl-adjacent position, leveraging steric hindrance .
  • pH Control : Conduct reactions at pH 8–9 to deprotonate the phenol, enhancing nucleophilic aromatic substitution .

Basic: What structural analogs of this compound are studied, and how do substituents alter properties?

Answer:

AnalogSubstituentKey Differences
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile-OCH₃ instead of -CH₃Increased polarity and hydrogen-bonding capacity
2-(3-Bromopyridin-2-yl)acetonitrilePyridine ringEnhanced electron-withdrawing effects, altering reactivity
2-(1H-Indazol-3-yloxy)acetonitrileIndazole coreImproved binding to kinase targets

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; see ).
  • Ventilation : Use fume hoods due to acetonitrile’s volatility and potential HCN release .
  • Storage : -20°C in amber vials under nitrogen to prevent oxidation .

Advanced: How does the methyl group influence the compound’s stability under varying pH and temperature?

Answer:

  • Acidic Conditions (pH < 3) : Methyl group stabilizes the aromatic ring against electrophilic attack, but the nitrile hydrolyzes to carboxylic acid .
  • Alkaline Conditions (pH > 10) : Phenolic -OH deprotonation accelerates oxidation; methyl substitution reduces degradation rate by 40% compared to methoxy analogs .
  • Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 152°C .

Advanced: What mechanistic insights explain its interactions with cytochrome P450 enzymes?

Answer:

  • Metabolic Pathway : The nitrile group undergoes CYP3A4-mediated oxidation to an amide intermediate, detected via LC-MS/MS .
  • Methyl Group Role : Enhances lipophilicity (logP = 1.8), promoting membrane penetration and enzyme access .
  • Inhibition Studies : IC₅₀ values determined via fluorogenic assays show competitive inhibition (Ki = 12 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.